molecular formula C18H18F3N5O B6904033 N-[3-(1H-benzimidazol-2-yl)propyl]-N,6-dimethyl-2-(trifluoromethyl)pyrimidine-4-carboxamide

N-[3-(1H-benzimidazol-2-yl)propyl]-N,6-dimethyl-2-(trifluoromethyl)pyrimidine-4-carboxamide

Cat. No.: B6904033
M. Wt: 377.4 g/mol
InChI Key: CQWIFLHYIXGGRK-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-N,6-dimethyl-2-(trifluoromethyl)pyrimidine-4-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a pyrimidine ring

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-N,6-dimethyl-2-(trifluoromethyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5O/c1-11-10-14(25-17(22-11)18(19,20)21)16(27)26(2)9-5-8-15-23-12-6-3-4-7-13(12)24-15/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWIFLHYIXGGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(F)(F)F)C(=O)N(C)CCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-N,6-dimethyl-2-(trifluoromethyl)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole is then alkylated with a suitable alkyl halide to introduce the propyl chain.

    Pyrimidine Ring Formation: The pyrimidine ring is synthesized separately, often starting from a substituted urea and an appropriate β-dicarbonyl compound.

    Coupling Reaction: The final step involves coupling the benzimidazole derivative with the pyrimidine derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions can occur at the pyrimidine ring, especially if it contains reducible functional groups.

    Substitution: Both the benzimidazole and pyrimidine rings can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution but often involve the use of strong bases or acids.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but generally include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(1H-benzimidazol-2-yl)propyl]-N,6-dimethyl-2-(trifluoromethyl)pyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antiviral, and anticancer activities.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-N,6-dimethyl-2-(trifluoromethyl)pyrimidine-4-carboxamide involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their normal function. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of cell growth and proliferation, making the compound effective against cancer cells and pathogens.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as albendazole and mebendazole share the benzimidazole core and are used as antiparasitic agents.

    Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytarabine are pyrimidine analogs used in cancer therapy.

Uniqueness

What sets N-[3-(1H-benzimidazol-2-yl)propyl]-N,6-dimethyl-2-(trifluoromethyl)pyrimidine-4-carboxamide apart is its combined structure, which allows it to interact with a broader range of biological targets. This dual functionality enhances its potential efficacy and versatility in various applications.

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